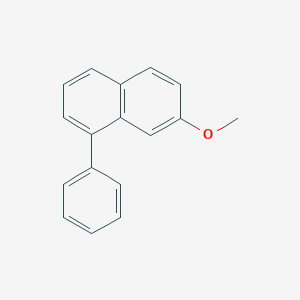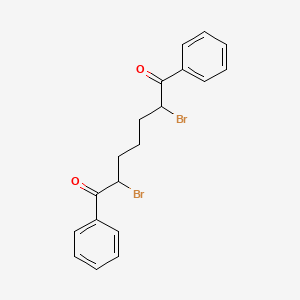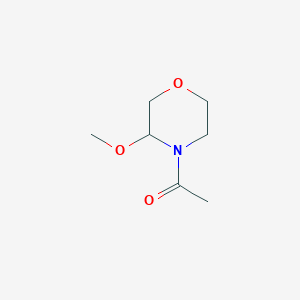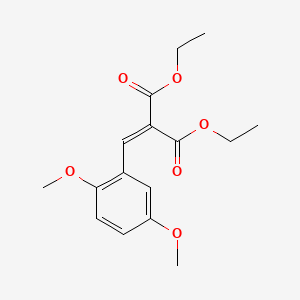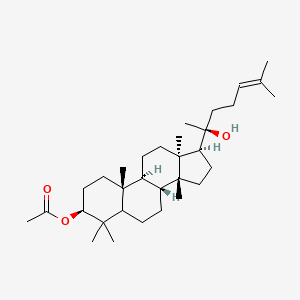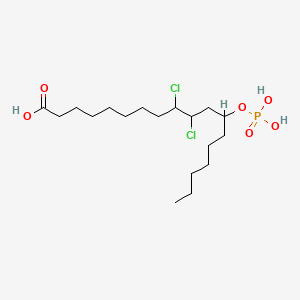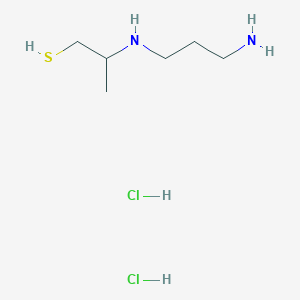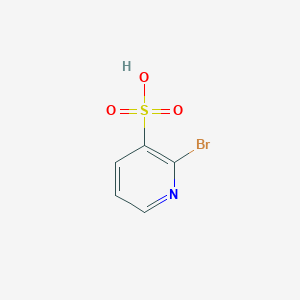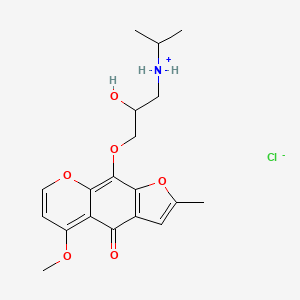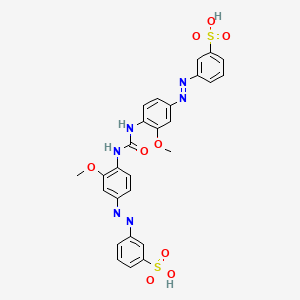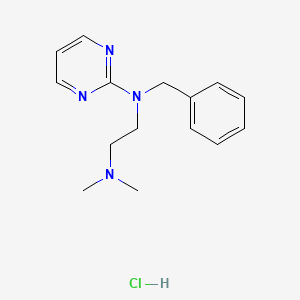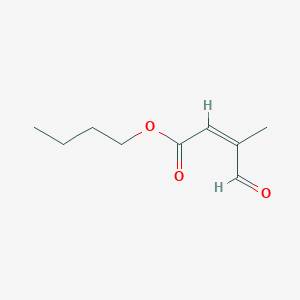
3-Formyl-crotonic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-crotonic acid butyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of crotonic acid, characterized by the presence of a formyl group at the third position and a butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-crotonic acid butyl ester typically involves the reaction of crotonic acid derivatives with appropriate reagents. One common method includes the reaction of crotonaldehyde with butanol in the presence of an acid catalyst to form the butyl ester. The formyl group can be introduced through formylation reactions using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes where crotonic acid is reacted with butanol in the presence of sulfuric acid as a catalyst. The formylation step can be optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-crotonic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-crotonic acid butyl ester.
Reduction: 3-Hydroxyl-crotonic acid butyl ester.
Substitution: Various substituted crotonic acid butyl esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Formyl-crotonic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-Formyl-crotonic acid butyl ester involves its reactivity with various biological and chemical targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can undergo hydrolysis to release crotonic acid, which can interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonic acid: The parent compound, lacking the formyl and ester groups.
Isocrotonic acid: An isomer of crotonic acid with a different double bond configuration.
3-Butenoic acid: Another unsaturated carboxylic acid with a similar structure but different reactivity.
Uniqueness
3-Formyl-crotonic acid butyl ester is unique due to the presence of both a formyl group and a butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from its simpler analogs .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
butyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-12-9(11)6-8(2)7-10/h6-7H,3-5H2,1-2H3/b8-6- |
InChI-Schlüssel |
ZIJOSLUFMCXNHW-VURMDHGXSA-N |
Isomerische SMILES |
CCCCOC(=O)/C=C(/C)\C=O |
Kanonische SMILES |
CCCCOC(=O)C=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



